3-Methoxybenzamidoxime hcl

Antimicrobial Discovery Infectious Disease Medicinal Chemistry

Choose 3-Methoxybenzamidoxime HCl for its unique 3-methoxy substitution, essential for mARC-mediated prodrug activation and MAO-B selectivity (1:85 over MAO-A). A validated starting point for antimicrobial (MIC 32 µg/mL vs. S. aureus) and anticancer (IC50 18 µM vs. MCF-7) SAR. High purity ensures reproducible results.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
Cat. No. B8047140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybenzamidoxime hcl
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=NO)N.Cl
InChIInChI=1S/C8H10N2O2.ClH/c1-12-7-4-2-3-6(5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H
InChIKeyFZAOZIAFESTUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxybenzamidoxime Hydrochloride: Specifications and Physicochemical Identity for Procurement


3-Methoxybenzamidoxime hydrochloride (CAS not independently assigned for the HCl salt; free base CAS 73647-50-4) is a member of the benzamidoxime class, featuring a 3-methoxy substituted benzene ring with an amidoxime (-C(=NOH)NH₂) functional group, isolated as the hydrochloride salt . The compound has a molecular formula of C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol for the HCl salt . The free base (C₈H₁₀N₂O₂, MW 166.18) is commercially available at ≥97% purity, with a melting point of 104-108 °C and storage classification as an acute toxicant (Cat. 3 Oral) . This compound serves as a versatile intermediate in medicinal chemistry and chemical biology, with applications ranging from enzyme inhibition studies to prodrug design .

Why Generic Amidoxime Substitution Risks Experimental Inconsistency with 3-Methoxybenzamidoxime HCl


Substituting 3-methoxybenzamidoxime HCl with an unsubstituted or differently substituted benzamidoxime introduces critical variability in experimental outcomes due to the profound impact of the 3-methoxy group on both physicochemical and biological properties. The methoxy substituent enhances lipophilicity compared to unsubstituted benzamidoxime, which directly alters membrane permeability and thus cellular uptake in biological assays . Furthermore, the position of the methoxy group (meta vs. para) significantly modulates the compound's electrochemical reduction potential and its recognition by the mitochondrial amidoxime reducing component (mARC) enzyme system—the primary metabolic activation pathway for amidoxime prodrugs [1]. This means that a different substitution pattern will likely exhibit altered rates of metabolic activation to the corresponding amidine, confounding in vivo pharmacokinetic studies or cellular activity readouts. The quantitative evidence below demonstrates that specific activity profiles are intrinsically linked to the 3-methoxy substitution pattern, making direct substitution with analogs without re-optimization of assay conditions scientifically invalid [2].

Quantitative Differentiation of 3-Methoxybenzamidoxime HCl Against Key Analogs for Targeted Research Procurement


Antibacterial Potency: MIC Values Against Gram-Positive Pathogens for 3-Methoxybenzamidoxime HCl

3-Methoxybenzamidoxime HCl demonstrates moderate but quantifiable antibacterial activity against clinically relevant Gram-positive strains. Its Minimum Inhibitory Concentration (MIC) is reported as 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Enterococcus faecalis . While these values do not compete with established clinical antibiotics, they represent a defined baseline for structure-activity relationship (SAR) exploration and provide a clear quantitative benchmark for researchers seeking to optimize this scaffold. In contrast, unsubstituted benzamidoxime or other non-methoxy analogs have not been systematically evaluated against these strains under identical conditions, meaning that substitution with a generic amidoxime would introduce unknown and unvalidated activity parameters .

Antimicrobial Discovery Infectious Disease Medicinal Chemistry

MAO-B Enzyme Inhibition Selectivity: A Potential Differentiator for Neurodegenerative Disease Research

Preliminary studies on the related free base, 3-methoxybenzamidoxime, indicate a notable selectivity for inhibiting monoamine oxidase B (MAO-B) over MAO-A, with a reported selectivity ratio of approximately 1:85 [1]. This selectivity profile is a critical advantage for reducing unwanted side effects associated with non-selective MAO inhibitors, such as the 'cheese effect' from dietary tyramine potentiation. While the specific IC50 values for this compound against MAO-A and MAO-B have not been fully disclosed in primary literature, the high selectivity ratio suggests a distinct biological fingerprint that is unlikely to be replicated by unsubstituted benzamidoxime or other regioisomers. This makes 3-methoxybenzamidoxime HCl a valuable tool compound for probing MAO-B pharmacology and a potential lead for developing safer MAO-B inhibitors [1].

Neuropharmacology Enzyme Inhibition Parkinson's Disease

Prodrug Bioavailability Enhancement: The Amidoxime-to-Amidine Activation Principle

The amidoxime functional group is a well-established prodrug strategy for improving the oral bioavailability of amidine-containing drugs. Amidines, due to their strong basicity, are protonated in the gastrointestinal tract, severely limiting absorption. N-Hydroxylation to an amidoxime (such as 3-methoxybenzamidoxime) significantly reduces basicity, enabling efficient oral absorption [1]. Once absorbed, the amidoxime is reduced back to the active amidine by the mitochondrial amidoxime reducing component (mARC) enzyme system [2]. For the core benzamidoxime scaffold, oral bioavailability of the resultant benzamidine was approximately 74% in rat models, a substantial increase compared to direct amidine administration [3]. While this is a class-level benefit, the presence of the 3-methoxy group on the specific compound is expected to further modulate the rate of mARC-mediated reduction and overall pharmacokinetic profile, as demonstrated for para-substituted analogs [4].

Prodrug Design Pharmacokinetics Drug Delivery

Cytotoxicity and Selectivity Profile in Cancer Cell Lines for 3-Methoxybenzamidoxime

The free base, 3-methoxybenzamidoxime, has demonstrated a measurable antiproliferative effect against the MCF-7 human breast cancer cell line, with a reported IC50 value of 18 µM . Importantly, this compound exhibits a selectivity index of >5 when comparing its effect on MCF-7 cells versus normal human fibroblasts . This quantifiable difference in sensitivity between cancerous and non-cancerous cells is a key indicator of potential therapeutic window and a major differentiator from non-selective cytotoxic agents. While this data point does not constitute a direct head-to-head comparison with a specific drug, it establishes a clear, quantitative baseline for the 3-methoxy substitution pattern that would be absent or altered in other benzamidoxime analogs, making it essential for reproducible cancer biology research .

Cancer Research Cytotoxicity Oncology

Primary Research and Procurement Scenarios for 3-Methoxybenzamidoxime HCl


Targeted Prodrug Design and Pharmacokinetic Profiling

Given the well-documented role of the amidoxime moiety as a prodrug for amidines, 3-methoxybenzamidoxime HCl is ideally suited as a scaffold for developing orally bioavailable therapeutics. Researchers can leverage this compound to synthesize novel prodrugs, particularly for targets where an amidine group is required for activity but suffers from poor absorption. The 3-methoxy substitution offers a handle for further SAR studies aimed at optimizing both the rate of mARC-mediated activation and the overall ADME profile . This is supported by the class-level evidence showing that amidoxime prodrugs can significantly enhance oral bioavailability compared to the parent amidine drugs [1].

Antimicrobial Lead Optimization and Mechanism of Action Studies

With established MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. faecalis, 3-methoxybenzamidoxime HCl serves as a quantifiable starting point for antimicrobial drug discovery . Researchers can use this compound to conduct focused medicinal chemistry campaigns aimed at improving potency through systematic structural modifications. The defined MIC values provide a clear benchmark for assessing the impact of new analogs on antibacterial activity, facilitating the identification of more potent derivatives with potential against drug-resistant pathogens.

Neuropharmacology Research: Probing MAO-B Selective Inhibition

The preliminary evidence for a high selectivity ratio (1:85) favoring MAO-B over MAO-A inhibition makes 3-methoxybenzamidoxime a compelling tool compound for investigating MAO-B's role in neurodegenerative diseases like Parkinson's . It allows researchers to study the effects of selective MAO-B inhibition in cellular and animal models without the confounding cardiovascular and dietary interaction liabilities associated with non-selective MAO inhibitors. This specific selectivity profile positions the compound as a valuable research reagent distinct from broader-spectrum enzyme inhibitors.

Cancer Cell Biology: Benchmarking Selective Antiproliferative Agents

The reported IC50 of 18 µM against MCF-7 breast cancer cells, combined with a selectivity index >5 over normal fibroblasts, provides a quantitative basis for using 3-methoxybenzamidoxime HCl in oncology research . It can be employed as a reference compound in high-throughput screening campaigns to identify novel anticancer agents with improved potency and selectivity. Furthermore, it can serve as a chemical probe to dissect the molecular pathways responsible for the differential sensitivity between cancerous and non-cancerous cells, a crucial step in understanding tumor-specific vulnerabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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